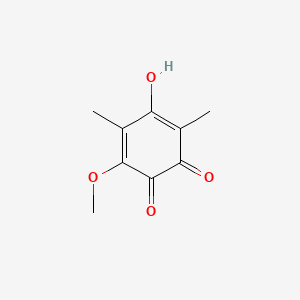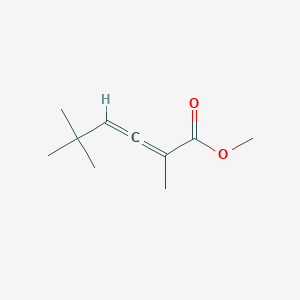
11-(2-Oxopyridin-1(2H)-yl)undecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11-(2-Oxopyridin-1(2H)-yl)undecanoic acid typically involves the reaction of pyridone derivatives with undecanoic acid or its derivatives. One common method is the condensation reaction between 2-pyridone and undecanoic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 11-(2-Oxopyridin-1(2H)-yl)undecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridone ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridone derivatives.
Applications De Recherche Scientifique
11-(2-Oxopyridin-1(2H)-yl)undecanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 11-(2-Oxopyridin-1(2H)-yl)undecanoic acid involves its interaction with specific molecular targets and pathways. The pyridone moiety can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, the compound’s antioxidant properties may result from its ability to scavenge free radicals and reduce oxidative stress.
Similar Compounds:
2-Pyridone: A simpler analog with similar chemical properties but lacking the undecanoic acid chain.
4-Hydroxy-2-pyridone: Another pyridone derivative with hydroxyl substitution.
Pyridine-2,6-dicarboxylic acid: Contains two carboxylic acid groups attached to the pyridine ring.
Uniqueness: this compound is unique due to the presence of the long undecanoic acid chain, which imparts distinct physicochemical properties and potential biological activities. This structural feature differentiates it from simpler pyridone derivatives and enhances its applicability in various research and industrial contexts.
Propriétés
| 78838-03-6 | |
Formule moléculaire |
C16H25NO3 |
Poids moléculaire |
279.37 g/mol |
Nom IUPAC |
11-(2-oxopyridin-1-yl)undecanoic acid |
InChI |
InChI=1S/C16H25NO3/c18-15-11-8-10-14-17(15)13-9-6-4-2-1-3-5-7-12-16(19)20/h8,10-11,14H,1-7,9,12-13H2,(H,19,20) |
Clé InChI |
YLAPXVWPVUVJPU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N(C=C1)CCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methyl-2-(4-methylpent-3-en-1-yl)-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14450055.png)

